Synthetic Utility: A Direct Precursor for Taxol and Analogue Hemisynthesis
A definitive differentiator is the compound's established role as a direct starting material for the hemisynthesis of taxol and its analogues via a Sharpless oxyamination reaction [1]. This synthetic route is not feasible with other common baccatin III analogs like 10-deacetylbaccatin III or 9-dihydro-13-acetylbaccatin III, which lack the specific C-13 cinnamoyl functionality required for this transformation. The compound serves as a gateway to novel taxane libraries with potentially improved pharmacological properties [1].
| Evidence Dimension | Synthetic Intermediate Utility |
|---|---|
| Target Compound Data | Direct precursor for taxol and analogue synthesis via oxyamination reaction. |
| Comparator Or Baseline | 10-Deacetylbaccatin III, 9-Dihydro-13-acetylbaccatin III: Not applicable; do not serve as direct precursors in this specific established hemisynthetic route. |
| Quantified Difference | Qualitative difference: Exclusive synthetic pathway entry point. |
| Conditions | Semi-synthetic organic chemistry; oxyamination reaction protocol. |
Why This Matters
For researchers synthesizing novel taxanes or optimizing production routes, 13-O-Cinnamoylbaccatin III provides a unique and validated entry point that other baccatin III analogs cannot offer.
- [1] L. Mangatal, M.-T. Adeline, D. Guénard, F. Guéritte-Voegelein, P. Potier. Application of the vicinal oxyamination reaction with asymmetric induction to the hemisynthesis of taxol and analogues. Tetrahedron. 1989, 45(13), 4177-4190. View Source
